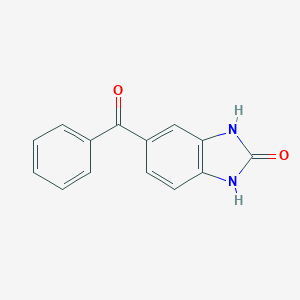
N-benzyl-4-fluoroaniline
Overview
Description
N-benzyl-4-fluoroaniline is a chemical compound with the molecular formula C13H12FN . It has a molecular weight of 201.24 . The IUPAC name for this compound is N-benzyl-N-(4-fluorophenyl)amine .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 306.6±25.0 °C at 760 mmHg, and a flash point of 139.2±23.2 °C .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied, particularly its Pd-catalyzed hydrogenation . This reaction involves both debenzylation and defluorination .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 33-34°C . It has a molar refractivity of 60.3±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 173.8±3.0 cm3 .Scientific Research Applications
Microwave-Assisted Synthesis and Enzyme Inhibition : N-benzylidene-4-fluoroaniline, synthesized using microwave methods, demonstrates strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in the future (Çelik & Babagil, 2019).
Metabolism and Bioactivation : A study on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, indicates that these compounds can undergo bioactivation to reactive benzoquinoneimines, providing insights into their biochemical interactions and potential toxicological implications (Rietjens & Vervoort, 1991).
Pd-Catalyzed Hydrogenation Kinetics : Research on the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline provides insights into the reaction pathways and influencing factors, which is crucial for optimizing chemical synthesis processes (Hwang et al., 2016).
Synthesis and Characterization of Benzylideneaniline Compounds : Studies on the synthesis, growth, and characterization of benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline provide valuable data on their crystal structures and properties, which can be applied in materials science and crystallography (Subashini et al., 2021).
Photoheterolysis in Synthesis : The process of photoheterolysis of haloanilines in the presence of aromatics and alkenes, which includes 4-fluoroaniline, illustrates novel approaches in organic synthesis and chemical transformations (Fagnoni et al., 1999).
Benzyne Cyclization in Indole Synthesis : The treatment of N-(2-bromoallyl)-N-methyl-2-fluoroaniline with tert-butyllithium, leading to 4-functionalized 3-methylindoles, is an example of innovative synthetic methods in organic chemistry (Barluenga et al., 1999).
Liver Microsomal Metabolism Study : Research on the metabolism of halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, by rat liver microsomes, offers insights into the metabolic pathways and potential toxicity of these compounds (Boeren et al., 1992).
Amino- and Fluoro-Substituted Quinoline Derivatives Synthesis : A study on the synthesis of quinoline-4-carboxylic acid derivatives, involving 3-chloro-4-fluoroaniline, provides insights into potential applications in the development of novel anticancer agents (Bhatt et al., 2015).
Safety and Hazards
N-benzyl-4-fluoroaniline is associated with several safety hazards. It has been classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
N-benzyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUGAUNYDBPMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the reaction products when N-benzyl-4-fluoroaniline is treated with a strong acid like sulfuric acid?
A: When this compound reacts with 98% sulfuric acid, it undergoes a cyclization reaction, yielding two main products: a halogen-substituted 11-ethyl-6,11-dihydrodibenzo[b,e]azepine and a halogen-substituted 11-methyl-5,6,11,12-tetrahydrodibenzo[b,f]azocine. The molar ratio of the dibenzo[b,e]azepine to the dibenzo[b,f]azocine is approximately 2:1. []
Q2: Can these reaction products be further modified?
A: Yes, both the dibenzo[b,e]azepine and dibenzo[b,f]azocine products can be further derivatized. The dibenzo[b,e]azepine can react to form an ethyl 13-ethyl-2-halogeno-4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylate. Meanwhile, acetylation of the dibenzo[b,f]azocine yields the corresponding N-acetyl derivative. These modifications highlight the versatility of this compound as a starting material for synthesizing various complex heterocyclic compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



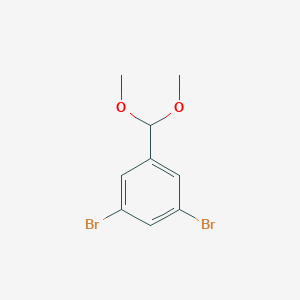

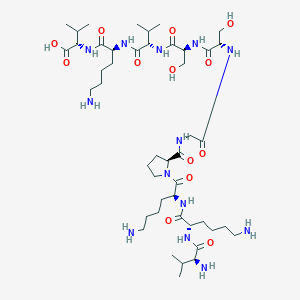
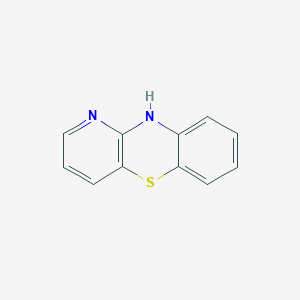

![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
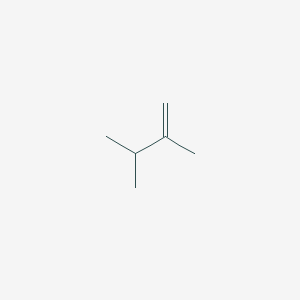
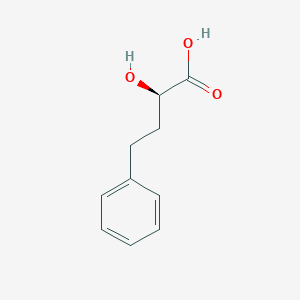
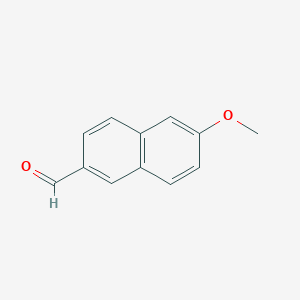
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
